molecular formula C14H22O B15186130 6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 79893-63-3

6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene

Cat. No.: B15186130
CAS No.: 79893-63-3
M. Wt: 206.32 g/mol
InChI Key: NHJSLVJXXDHDRV-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for EINECS 279-344-0 involve several steps. The compound can be synthesized through a series of organic reactions, including cyclization and oxidation processes. Industrial production methods typically involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

EINECS 279-344-0 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EINECS 279-344-0 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 279-344-0 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

EINECS 279-344-0 can be compared with other similar compounds, such as:

EINECS 279-344-0 is unique due to its specific molecular structure and the resulting chemical and biological properties.

Properties

CAS No.

79893-63-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

10-ethyl-2,6,6-trimethyl-1-oxaspiro[4.5]deca-3,9-diene

InChI

InChI=1S/C14H22O/c1-5-12-7-6-9-13(3,4)14(12)10-8-11(2)15-14/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

NHJSLVJXXDHDRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC(C12C=CC(O2)C)(C)C

Origin of Product

United States

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